(5S)-2-Methylhexane-2,5-diol
Description
Overview of Chiral Alcohol Frameworks in Contemporary Organic Chemistry Research
Chiral alcohol frameworks are fundamental components in the toolkit of synthetic organic chemists. researchgate.net Their importance stems from the prevalence of hydroxyl groups in biologically active molecules and natural products. acs.org The specific three-dimensional arrangement of atoms in chiral alcohols, known as stereochemistry, is crucial for their function. In drug development, for instance, one enantiomer of a chiral drug may exhibit therapeutic effects, while the other may be inactive or even harmful. This necessitates the development of synthetic methods that can selectively produce a single enantiomer. Chiral alcohols serve not only as targets for synthesis but also as key intermediates and auxiliaries that can guide the stereochemical outcome of a reaction. nih.gov The ability to construct complex molecules with precise control over their stereochemistry is a central theme in contemporary organic chemistry research, and chiral alcohol frameworks are often at the heart of these endeavors. researchgate.net
Fundamental Importance of Enantiomerically Pure Diols as Advanced Chiral Building Blocks and Chiral Ligands
Enantiomerically pure diols, which are diols that exist as a single enantiomer, are of paramount importance in asymmetric synthesis. nih.gov They function as advanced chiral building blocks, meaning they can be incorporated into larger molecules to introduce specific stereocenters. acs.org Their bifunctional nature, with two hydroxyl groups, allows for a variety of subsequent chemical transformations.
Furthermore, chiral diols are widely used as chiral ligands in metal-catalyzed asymmetric reactions and as organocatalysts. alfachemic.comnih.gov When a chiral diol coordinates to a metal center, it creates a chiral environment that can influence the stereochemical course of a reaction, leading to the preferential formation of one enantiomer of the product. alfachemic.com Similarly, certain chiral diols can act as organocatalysts, catalyzing reactions without the need for a metal. nih.gov The development of novel chiral diols as ligands and catalysts is an active area of research, as they offer a powerful means of achieving high levels of enantioselectivity in a wide range of chemical transformations. chinesechemsoc.orgmdpi.com
Structural Analysis and Stereochemical Considerations Pertaining to (5S)-2-Methylhexane-2,5-diol Isomers
This compound is a chiral diol with the chemical formula C₇H₁₆O₂. nih.gov The " (5S)" designation in its name specifies the absolute configuration at the stereocenter located at the fifth carbon atom. A stereocenter is a carbon atom that is attached to four different groups, giving rise to non-superimposable mirror images called enantiomers.
The structure of 2-methylhexane-2,5-diol (B14683088) features two hydroxyl groups, one at the second carbon and another at the fifth carbon. The carbon at position 5 is a stereocenter due to being bonded to a hydrogen atom, a hydroxyl group, a methyl group, and a -CH₂CH₂C(CH₃)₂OH group. The carbon at position 2 is a tertiary alcohol, bonded to two methyl groups and the rest of the carbon chain, and is not a stereocenter. Therefore, 2-methylhexane-2,5-diol exists as a pair of enantiomers: this compound and (5R)-2-Methylhexane-2,5-diol.
Isomers are molecules that have the same molecular formula but different arrangements of atoms. unacademy.com Besides the enantiomers of 2-methylhexane-2,5-diol, other structural isomers exist, such as 3-methylhexane-2,5-diol, where the methyl group is at a different position. nih.gov Stereoisomers, like the (5S) and (5R) forms, have the same connectivity but differ in the spatial arrangement of their atoms. uou.ac.in
The physical and chemical properties of enantiomers are identical, except for their interaction with other chiral substances and their effect on plane-polarized light. The (5S) and (5R) enantiomers will rotate plane-polarized light in equal but opposite directions. The specific rotation is a key physical property used to distinguish between enantiomers.
| Property | Description |
| Molecular Formula | C₇H₁₆O₂ |
| IUPAC Name | This compound |
| Stereochemistry | Contains one stereocenter at the C5 position. |
| Enantiomers | This compound and (5R)-2-Methylhexane-2,5-diol |
| Isomer Types | Enantiomers (a type of stereoisomer), Structural Isomers (e.g., 3-methylhexane-2,5-diol) |
Historical Trajectory and Current Trends in Chiral Diol Synthesis Methodologies and Their Broad Applications in Asymmetric Transformations
The synthesis of chiral diols has a rich history, evolving from classical resolution methods to modern asymmetric catalytic techniques. Initially, the separation of racemic mixtures (equal amounts of both enantiomers) was the primary method for obtaining enantiomerically pure compounds. However, this method is inherently inefficient as it discards at least half of the material.
The development of asymmetric synthesis revolutionized the field. Key milestones include the Sharpless asymmetric dihydroxylation and epoxidation reactions, which provided reliable methods for the enantioselective synthesis of diols and their precursors. These methods utilize chiral catalysts to direct the reaction towards the formation of a specific enantiomer.
Current trends in chiral diol synthesis focus on the development of more efficient, selective, and environmentally friendly methods. rsc.org This includes the use of organocatalysis, where small organic molecules act as catalysts, and biocatalysis, which employs enzymes to perform stereoselective transformations. alfachemic.comresearchgate.net For instance, dehydrogenases from microorganisms like Saccharomyces cerevisiae have been used for the highly stereoselective biosynthesis of chiral diols like (2S,5S)-hexanediol. rsc.org
Chiral diols find broad applications in a variety of asymmetric transformations, including:
Asymmetric Hydrogenation: Chiral diol-derived ligands are used in metal-catalyzed hydrogenations to produce chiral alcohols and other functional groups with high enantioselectivity. alfachemic.com
Asymmetric Aldol (B89426) Reactions: Chiral diols can serve as chiral auxiliaries or catalysts to control the stereochemical outcome of aldol reactions, which are fundamental carbon-carbon bond-forming reactions. nih.gov
Asymmetric Alkylations: They can be used as chiral auxiliaries to direct the alkylation of enolates, leading to the formation of chiral ketones and esters. researchgate.net
Asymmetric Diels-Alder Reactions: Chiral diol-based Lewis acids can catalyze enantioselective Diels-Alder reactions, a powerful tool for the construction of cyclic systems.
The continuous development of new synthetic methodologies for chiral diols and their application in asymmetric transformations remains a vibrant and essential area of chemical research. acs.org
Structure
3D Structure
Properties
CAS No. |
57314-03-1 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
(5S)-2-methylhexane-2,5-diol |
InChI |
InChI=1S/C7H16O2/c1-6(8)4-5-7(2,3)9/h6,8-9H,4-5H2,1-3H3/t6-/m0/s1 |
InChI Key |
KZWQVDXGMOSSNY-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CCC(C)(C)O)O |
Canonical SMILES |
CC(CCC(C)(C)O)O |
Origin of Product |
United States |
Advanced Methodologies for the Stereoselective Synthesis of 5s 2 Methylhexane 2,5 Diol
Enantioselective Reduction Strategies
Enantioselective reduction is a powerful method for creating stereocenters from prochiral ketones, diketones, or keto alcohols. The stereochemical outcome can be governed either by the inherent chirality of the substrate molecule or by the application of external chiral catalysts.
Substrate-Controlled Diastereoselective Reduction Pathways for Diols
In substrate-controlled reactions, a pre-existing stereocenter within the starting material directs the stereochemical outcome of a new stereocenter. For the synthesis of diols, this is often accomplished through the reduction of a β-hydroxy ketone. The resident hydroxyl group can coordinate to a Lewis acidic reagent, forming a cyclic chelate intermediate. This intermediate adopts a rigid conformation, typically a six-membered ring in a chair-like arrangement, which sterically shields one face of the ketone. youtube.com
An external hydride reagent then attacks the carbonyl group from the less hindered face, leading to a predictable diastereomeric diol product. The choice of chelating agent and hydride source can influence whether the syn- or anti-diol is formed. For instance, the Narasaka-Prasad reduction utilizes a borane (B79455) reagent to form a chelated complex, leading to the formation of syn-1,3-diols. Conversely, the Evans-Saksena reduction employs an intramolecular hydride delivery from a tethered silane (B1218182) or borane to produce anti-1,3-diols. youtube.com By starting with an enantiomerically pure β-hydroxy ketone precursor, this pathway allows for the synthesis of a specific diastereomer of the target diol with high selectivity.
Catalyst-Controlled Asymmetric Reduction of Diketones and Keto Alcohols
When a substrate lacks a directing group or is prochiral, an external chiral catalyst can be used to control the enantioselectivity of the reduction. This approach is highly versatile and has been extensively developed for the synthesis of chiral alcohols and diols from diketones and keto alcohols.
Chiral borane reagents are effective for the enantioselective reduction of ketones. A prominent example is the Midland Alpine Borane reduction, which uses a chiral organoborane derived from the hydroboration of (+)- or (-)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN). This stoichiometric chiral reagent differentiates between the two enantiotopic faces of a prochiral ketone, delivering a hydride to one face preferentially. wikipedia.orgchemtube3d.com The reaction works best when there is a significant steric difference between the two substituents on the carbonyl group, such as in acetylenic ketones. chemtube3d.com
Additionally, borohydride (B1222165) reagents can be modified with chiral ligands, such as those derived from amino acids, to create highly selective reducing agents. These chirally modified borohydrides offer an economical and effective means of achieving high enantioselectivity in ketone reductions. wikipedia.org
One of the most powerful and widely used methods for the catalytic asymmetric reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orginsuf.orgresearchgate.net This method employs a chiral oxazaborolidine catalyst, which is typically prepared from a chiral β-amino alcohol, such as one derived from proline. insuf.orgnih.gov In the presence of a stoichiometric borane source like borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BMS), the catalyst coordinates to the carbonyl oxygen of the substrate. organic-chemistry.orgnih.gov
This coordination activates the ketone for reduction while presenting a sterically defined environment that forces the borane to attack from a specific face. insuf.orgresearchgate.net The CBS reduction is renowned for its high enantioselectivity across a broad range of ketone substrates, including aryl ketones, aliphatic ketones, and α,β-unsaturated enones. nih.gov By reducing chiral keto alcohols, this method can effectively establish a second stereogenic center with high diastereoselectivity, providing a route to enantiomerically pure diols. acs.orgnih.gov
| Catalyst Precursor | Borane Source | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (S)-Diphenylprolinol | BH₃-THF | Aryl Methyl Ketones | 91-98% | nih.gov |
| (S)-2-Methyl-CBS-oxazaborolidine | Catecholborane | Prochiral Ketones | High | wikipedia.org |
| Chiral Lactam Alcohol | BH₃-THF | Aryl Ethyl Ketones | >95% | nih.gov |
| (S)-Valinol | Borane | Aromatic Ketones | High | nih.gov |
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. Enzymes, particularly alcohol dehydrogenases (ADHs), can reduce ketones and diketones with exceptional levels of regio-, diastereo-, and enantioselectivity. mdpi.com These enzymes operate under mild conditions and can be used as whole-cell systems or as isolated enzymes, often requiring a nicotinamide (B372718) cofactor (NADH or NADPH) which is regenerated in situ. mdpi.comnih.gov
Another powerful strategy is asymmetric transfer hydrogenation (ATH), which typically uses a transition metal catalyst, such as ruthenium or iridium, complexed with a chiral ligand. nih.govacs.org In this process, hydrogen is transferred from a simple hydrogen donor, like isopropanol (B130326) or formic acid, to the ketone substrate. wikipedia.org ATH has proven highly effective for the reduction of diketones, where it can selectively reduce one of two carbonyl groups with high enantioselectivity, providing access to chiral hydroxy ketones that can be further reduced to the target diol. nih.govacs.org The choice of catalyst and reaction conditions can be tuned to achieve the desired stereochemical outcome.
| Catalyst/Enzyme | Reaction Type | Substrate | Product | Selectivity | Reference |
|---|---|---|---|---|---|
| Alcohol Dehydrogenase (ADH) from Rhodococcus ruber | Enzymatic Reduction | 1,4-Diaryl-1,4-dione | (1S,4S)-Diol | >99% de, >99% ee | mdpi.com |
| (R,R)-TsDPEN-Ru Complex | Asymmetric Transfer Hydrogenation | 1,3-Diketone | (R)-Hydroxy Ketone | High ee | nih.govacs.org |
| E. coli/RasADH | Enzymatic Reduction | 1,4-Diphenylbutane-1,4-dione | (1S,4S)-Diol | 98% de, >99% ee | mdpi.com |
| ADH-P2-D03 | Enzymatic Reduction | 1,4-Diphenylbutane-1,4-dione | (1R,4R)-Diol | 74% de, High ee | mdpi.com |
Chiral Resolution Techniques for Enantiomeric Separation of Racemic Precursors
When direct asymmetric synthesis is not viable or provides insufficient enantiomeric purity, the resolution of a racemic mixture of a precursor is a common alternative. Chiral resolution separates a mixture of enantiomers into its individual components.
One effective method is enzymatic kinetic resolution. In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture at a much faster rate than the other. For example, a lipase (B570770) enzyme can be used to acylate a racemic keto alcohol. One enantiomer is converted to its ester, while the other remains as the alcohol. The resulting mixture of the ester and the unreacted alcohol can then be easily separated by standard chromatographic techniques. nih.gov
Another powerful technique is chiral chromatography, particularly high-performance liquid chromatography (HPLC). This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound. merckmillipore.com As the racemic mixture passes through the column, one enantiomer is retained longer than the other, allowing for their separation. A variety of CSPs are commercially available, based on selectors like macrocyclic glycopeptides, which offer broad applicability for separating a wide range of chiral molecules. merckmillipore.com This technique can be applied to either the final racemic diol or a suitable racemic precursor.
Olefin Functionalization for Chiral Diol Construction
The conversion of prochiral olefins into chiral diols is a powerful and direct strategy in asymmetric synthesis. This approach involves the stereocontrolled addition of two hydroxyl groups across a carbon-carbon double bond.
Asymmetric dihydroxylation (AD) is a premier method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgnih.gov The most prominent of these reactions is the Sharpless Asymmetric Dihydroxylation, which employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral cinchona alkaloid ligand to direct the facial selectivity of the dihydroxylation. alfa-chemistry.comrroij.com Commercially available reagent mixtures, known as AD-mix-α (containing the (DHQ)₂PHAL ligand) and AD-mix-β (containing the (DHQD)₂PHAL ligand), provide reliable access to either enantiomer of the diol product. wikipedia.org
For the synthesis of (5S)-2-Methylhexane-2,5-diol, a suitable olefin precursor would be 2-methyl-4-hexene . The AD reaction would install two adjacent hydroxyl groups, leading to the formation of (4R,5S)-2-methylhexane-4,5-diol or its enantiomer. While this does not directly yield the target 1,4-diol, it creates the crucial C5 stereocenter with high enantiomeric excess. Subsequent chemical manipulation of the C4 hydroxyl group, such as through a dehydration-reduction sequence, would be necessary to arrive at the final target structure.
A more direct, albeit complex, approach involves the asymmetric 1,4-dihydroxylation of a conjugated diene. nih.gov Using a platinum-catalyzed enantioselective diboration of a substrate like 2-methyl-1,3-hexadiene , followed by oxidation, could theoretically install the hydroxyl groups at the C2 and C5 positions, though controlling the stereochemistry at the newly formed tertiary alcohol center would be a significant challenge.
Table 1: Representative Data for Sharpless Asymmetric Dihydroxylation of a Terminal Olefin This table presents typical results for the dihydroxylation of a model substrate, 1-hexene, to illustrate the efficacy of the method.
| Parameter | Value |
| Substrate | 1-Hexene |
| Reagent | AD-mix-β |
| Product | (R)-Hexane-1,2-diol |
| Yield | 92% |
| Enantiomeric Excess (ee) | 97% |
An alternative strategy begins with the asymmetric epoxidation of an alkene, followed by a regioselective and stereospecific ring-opening of the resulting epoxide. mdpi.com The Sharpless-Katsuki epoxidation is highly effective for allylic alcohols, while the Jacobsen-Katsuki epoxidation provides a route to chiral epoxides from unfunctionalized cis-alkenes. encyclopedia.pub
To construct the (5S) stereocenter of the target molecule, one could start with the asymmetric epoxidation of a terminal alkene such as 4-methyl-1-pentene . This would yield (S)-1,2-epoxy-4-methylpentane. The crucial step is the subsequent regioselective ring-opening. To form the hexane (B92381) backbone and install the tertiary alcohol, the epoxide could be opened by a two-carbon nucleophile, such as the acetylide anion, followed by hydration of the resulting alkyne. A more direct approach involves reacting the epoxide with an organometallic reagent like dimethylcuprate ((CH₃)₂CuLi), which would preferentially attack the less sterically hindered terminal carbon. However, this would lead to a different carbon skeleton.
A more viable route involves the ring-opening of a chiral epoxide with a carbon nucleophile that already contains the gem-dimethyl alcohol moiety. For instance, the reaction of (S)-propylene oxide with the lithium enolate of acetone (B3395972) would form the carbon-carbon bond between C3 and C4, yielding (S)-5-hydroxy-2-hexanone. The final step would be the addition of a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) to the ketone, which would generate the tertiary alcohol at C2 and complete the synthesis of this compound. The stereochemical integrity of the C5 center, derived from the starting epoxide, is maintained throughout this sequence. libretexts.org
Table 2: Key Steps in Epoxidation/Ring-Opening Strategy
| Step | Reaction | Reagents | Intermediate/Product | Key Transformation |
| 1 | Asymmetric Epoxidation | 4-methyl-1-pentene, Chiral Catalyst, Oxidant | (S)-1,2-epoxy-4-methylpentane | Creation of chiral epoxide |
| 2 | Ring-Opening/Alkylation | (S)-Propylene Oxide, Lithium diisopropylamide (LDA), Acetone | (S)-5-hydroxy-2-hexanone | C-C bond formation, installation of C5-OH |
| 3 | Grignard Addition | (S)-5-hydroxy-2-hexanone, CH₃MgBr | This compound | Formation of C2 tertiary alcohol |
Asymmetric Carbonyl Coupling Methodologies
Building the carbon skeleton through the coupling of smaller carbonyl-containing fragments offers a convergent approach to the target diol. These methods rely on creating a carbon-carbon bond while simultaneously controlling the stereochemistry of the resulting alcohol.
The reductive coupling of two distinct carbonyl compounds, often called a cross-pinacol coupling, can form a vicinal (1,2-) diol. wikipedia.orgsynarchive.com Achieving high selectivity in cross-coupling reactions between an aldehyde and a ketone is challenging due to the propensity for homo-coupling of each carbonyl component. nih.govresearchgate.net Modern catalytic systems, often employing vanadium, samarium, or titanium reagents, have improved the feasibility of these transformations. nih.govorganic-chemistry.org
A hypothetical reductive cross-coupling to form a precursor to this compound could involve the reaction between acetone and (S)-3-hydroxybutanal . This would construct the C3-C4 bond and could lead to (5S)-2-methylhexane-2,3,5-triol. A subsequent selective deoxygenation of the C3 hydroxyl group would be required to reach the target molecule. The development of asymmetric variants that can directly form 1,4-diols via reductive coupling remains a specialized area of research.
The aldol (B89426) reaction is a powerful tool for C-C bond formation and the creation of β-hydroxy carbonyl compounds. nih.gov By using chiral auxiliaries, substrates, or catalysts, the reaction can be rendered highly stereoselective. wiley-vch.de
A robust strategy for synthesizing the target diol involves an asymmetric aldol reaction to build a key intermediate, followed by reduction steps. A highly effective approach utilizes the proline-catalyzed direct aldol reaction of hydroxyacetone (B41140) with an aldehyde. acs.org While this method often favors the formation of 1,2-diols, specific peptide catalysts have been developed that regioselectively catalyze the reaction at the methyl group of hydroxyacetone to produce chiral 1,4-dihydroxy-2-ones. acs.org
For the target molecule, a more conventional two-step sequence is highly practical. First, an asymmetric aldol addition of the boron enolate of acetone to (S)-lactaldehyde (protected) would set the C4 and C5 stereocenters. However, a more direct route to the (5S) stereocenter involves the reaction of an acetone enolate with (S)-propylene oxide , as described in section 2.3.2, to furnish (S)-5-hydroxy-2-hexanone. This ketone intermediate can then be subjected to a stereoselective reduction to introduce the second hydroxyl group, though in this specific target, the second hydroxyl is part of a tertiary alcohol created via Grignard addition.
A more fitting application of this methodology would be to first synthesize the chiral keto-alcohol, (S)-5-hydroxy-2-hexanone , and then perform a stereoselective reduction of the ketone to yield (2S,5S)-hexane-2,5-diol, a related but different compound. To obtain the target this compound, the pathway involving Grignard addition to the keto-alcohol intermediate remains the most direct application of this logic.
Table 3: Representative Organocatalytic Asymmetric Aldol Reaction This table illustrates a typical proline-catalyzed reaction to highlight the potential of the method.
| Parameter | Value |
| Nucleophile | Cyclohexanone |
| Electrophile | 4-Nitrobenzaldehyde |
| Catalyst | L-Proline (30 mol%) |
| Product | Chiral β-hydroxy ketone |
| Yield | 99% |
| Diastereomeric Ratio (anti:syn) | 95:5 |
| Enantiomeric Excess (ee) of anti | 99% |
Chemical Conversion from Established Chiral Pool Compounds
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. researchgate.net Compounds like amino acids, carbohydrates, and hydroxy acids serve as excellent scaffolds for building more complex chiral molecules.
For the synthesis of this compound, (S)-ethyl lactate (B86563) is an ideal starting material from the chiral pool. researchgate.netrsc.org The synthesis can commence by protecting the hydroxyl group of ethyl lactate. The ester can then be reduced to an aldehyde, for example, using diisobutylaluminium hydride (DIBAL-H). This chiral aldehyde can then be reacted with a suitable three-carbon nucleophile, such as the isopropyl Grignard reagent, which after an oxidation step would yield a ketone. Addition of a methyl Grignard reagent would then form the tertiary alcohol.
Alternatively, a more elegant route starts with the conversion of (S)-ethyl lactate into a more complex building block. For instance, (S)-ethyl lactate can be converted into (S)-propylene oxide . As detailed in section 2.3.2, this versatile chiral epoxide can be opened with the enolate of acetone to give (S)-5-hydroxy-2-hexanone, which upon reaction with a methyl Grignard reagent yields the final product, this compound. This pathway effectively leverages a simple chiral pool molecule to establish the critical stereocenter early in the synthetic sequence.
Chemoenzymatic Synthesis Protocols
Chemoenzymatic synthesis has emerged as a powerful strategy for the production of enantiomerically pure chiral compounds, leveraging the high stereoselectivity of enzymes. For a chiral diol like this compound, two primary chemoenzymatic routes are particularly prominent: the stereoselective bioreduction of a prochiral diketone and the kinetic resolution of a racemic diol mixture.
One of the most efficient methods for synthesizing chiral diols is the asymmetric reduction of a corresponding diketone, catalyzed by enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). While specific research on the enzymatic reduction of 2-methylhexane-2,5-dione is not extensively detailed, a highly analogous and successful process has been demonstrated for the synthesis of (2S,5S)-hexanediol. In this process, the enzyme Gre2p, a dehydrogenase from the yeast Saccharomyces cerevisiae, is utilized to reduce 2,5-hexanedione. nih.gov This biocatalytic reduction yields the (2S,5S)-diol with exceptional stereoselectivity, achieving over 99% conversion and greater than 99.9% diastereomeric excess (de) and enantiomeric excess (ee). nih.gov The volumetric productivity of this method is remarkably high, reaching 70 g L⁻¹ d⁻¹. nih.gov A similar approach can be theoretically applied to produce this compound by employing a stereoselective ketoreductase that can reduce the prochiral substrate 2-methylhexane-2,5-dione. This process would necessitate a cofactor regeneration system, often involving a secondary enzyme like glucose dehydrogenase (GDH) to recycle the NADPH or NADH consumed during the reduction.
Another widely used chemoenzymatic strategy is the enzymatic kinetic resolution of a racemic mixture of 2-methylhexane-2,5-diol (B14683088). This technique relies on the ability of enzymes, most commonly lipases, to selectively acylate one enantiomer at a much faster rate than the other. mdpi.com For instance, a racemic mixture of (R)- and (S)-2-methylhexane-2,5-diol can be subjected to acylation using a lipase such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) in a non-polar organic solvent. mdpi.com An acyl donor, like vinyl acetate (B1210297) or isopropenyl acetate, is used to transfer an acetyl group. The lipase will preferentially catalyze the acetylation of one enantiomer (e.g., the (R)-enantiomer), converting it into an ester. This leaves the unreacted this compound in high enantiomeric purity. The resulting mixture of the (5S)-alcohol and the (R)-ester can then be easily separated using standard chromatographic techniques. The success of this method is contingent on the enantioselectivity (E-value) of the chosen lipase for the specific substrate. mdpi.com
Table 1: Chemoenzymatic Synthesis of (2S,5S)-Hexanediol via Bioreduction
This table presents data from a highly analogous process, the bioreduction of 2,5-hexanedione, which demonstrates the potential of this method for synthesizing chiral diols.
| Enzyme | Substrate | Product | Conversion Yield | Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Reference |
|---|---|---|---|---|---|
| Dehydrogenase (Gre2p) from Saccharomyces cerevisiae | 2,5-Hexanedione | (2S,5S)-Hexanediol | >99% | >99.9% de, >99.9% ee | nih.gov |
Optimization of Reaction Parameters for Enhanced Enantiomeric Excess and Yield in this compound Synthesis
To maximize the efficiency of chemoenzymatic routes for synthesizing this compound, careful optimization of various reaction parameters is crucial. The key parameters differ slightly between the bioreduction and kinetic resolution pathways but share the common goal of enhancing both the chemical yield and the enantiomeric excess of the final product.
For the stereoselective bioreduction of 2-methylhexane-2,5-dione, several factors must be optimized:
Enzyme Selection and Loading: Screening a library of ketoreductases or alcohol dehydrogenases is the first step to identify an enzyme with high activity and the desired (S)-selectivity for the substrate. scispace.com The concentration of the enzyme (biocatalyst loading) must be optimized to ensure a high reaction rate without incurring unnecessary costs.
Cofactor Regeneration: The catalytic cycle of KREDs and ADHs depends on a nicotinamide cofactor (NADH or NADPH). An efficient cofactor regeneration system, such as using glucose and glucose dehydrogenase, is essential for driving the reaction to completion and making the process economically feasible. scispace.com The relative concentrations of the substrate, cofactor, and regeneration system components must be balanced.
pH and Temperature: Enzymes exhibit optimal activity and stability within specific pH and temperature ranges. These optima must be determined experimentally for the chosen enzyme to ensure maximum productivity and prevent denaturation.
Substrate Concentration: High substrate concentrations are desirable for industrial applications but can lead to substrate inhibition or toxicity to whole-cell biocatalysts. A balance must be found to achieve a high space-time yield. nih.gov
Solvent System: The reaction is typically conducted in an aqueous buffer. However, the addition of a water-miscible co-solvent may be necessary to improve the solubility of the hydrophobic diketone substrate. The type and concentration of the co-solvent must be chosen carefully to avoid inactivating the enzymes.
For enzymatic kinetic resolution , the optimization focuses on maximizing the difference in reaction rates between the two enantiomers:
Lipase Selection: Different lipases can exhibit varying levels of enantioselectivity (E-value) and even opposite stereopreference for the same substrate. mdpi.com Screening various commercially available lipases (e.g., CAL-B, PPL, Lipase AK) is critical.
Acyl Donor and Solvent: The choice of the acylating agent (e.g., vinyl acetate, isopropenyl acetate, ethyl acetate) and the organic solvent (e.g., hexane, toluene, tetrahydrofuran) can profoundly influence the reaction's enantioselectivity and rate. mdpi.comrsc.org In some cases, a solvent-free system can be advantageous. rsc.org
Temperature: Temperature affects both the reaction rate and the enzyme's stability and enantioselectivity. An optimal temperature must be found that provides a reasonable reaction time without compromising the E-value.
Reaction Time and Conversion: In kinetic resolution, the enantiomeric excess of the unreacted substrate—in this case, this compound—increases as the reaction progresses. However, allowing the reaction to proceed too far (beyond 50% conversion) will result in a lower yield of the desired enantiomer. The reaction must be carefully monitored and stopped at the optimal point to achieve a practical balance between high enantiomeric excess and acceptable yield.
Factorial design of experiments can be a systematic and efficient approach to optimize these multiple parameters simultaneously, allowing for the identification of interactions between variables and leading to a robust and high-performing synthetic process. rsc.org
Table 2: Key Parameters for Optimization in Chemoenzymatic Synthesis
| Synthesis Method | Parameter | Effect on Yield and Enantiomeric Excess (% ee) |
|---|---|---|
| Asymmetric Bioreduction | Enzyme Choice | Determines the stereochemical outcome ((S) vs. (R) product) and intrinsic enantioselectivity. Higher activity leads to higher yield in a given time. |
| Cofactor Regeneration | Efficient regeneration is critical for achieving high conversion and overall yield. | |
| pH & Temperature | Optimizing for enzyme activity and stability directly impacts reaction rate and final yield. | |
| Substrate Concentration | Affects volumetric productivity (yield per volume). High concentrations can cause enzyme inhibition, lowering yield. | |
| Enzymatic Kinetic Resolution | Enzyme/Lipase Choice | Crucial for high enantioselectivity (E-value), which directly determines the maximum achievable % ee. |
| Acyl Donor & Solvent | Can significantly alter reaction rate and enantioselectivity. | |
| Temperature | Impacts reaction rate and enzyme stability. Can also affect enantioselectivity. | |
| Reaction Time / Conversion | Direct trade-off between % ee and yield. Higher % ee of the remaining alcohol is achieved at the expense of its yield as conversion approaches 50%. |
Comprehensive Spectroscopic Characterization and Absolute Configuration Elucidation of 5s 2 Methylhexane 2,5 Diol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional techniques provides a complete picture of the atomic framework and stereochemistry of (5S)-2-Methylhexane-2,5-diol.
¹H and ¹³C NMR Spectroscopic Analysis for Primary Structural Elucidation
One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental insight into the molecular structure by identifying the different chemical environments of the hydrogen and carbon atoms.
The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, all seven carbon atoms are chemically non-equivalent, and thus seven distinct signals are expected. The chemical shifts are characteristic of the type of carbon (methyl, methylene, methine, or quaternary) and its proximity to the hydroxyl groups. The predicted chemical shifts for each carbon are presented in Table 2.
Table 1: Predicted ¹H NMR Data for this compound This table is interactive. Click on a header to sort.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H1 (CH₃-C5) | ~1.20 | Doublet (d) | 3H |
| H3 (CH₂-C3) | ~1.50-1.65 | Multiplet (m) | 2H |
| H4 (CH₂-C4) | ~1.40-1.55 | Multiplet (m) | 2H |
| H5 (CH-C5) | ~3.80 | Sextet | 1H |
| H6 (2x CH₃-C2) | ~1.25 | Singlet (s) | 6H |
| OH-C2 | Variable | Broad Singlet (br s) | 1H |
Table 2: Predicted ¹³C NMR Data for this compound This table is interactive. Click on a header to sort.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|
| C1 | ~23-25 | Primary (CH₃) |
| C2 | ~70-72 | Quaternary (C) |
| C3 | ~38-40 | Secondary (CH₂) |
| C4 | ~28-30 | Secondary (CH₂) |
| C5 | ~67-69 | Tertiary (CH) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Complex Stereochemical Assignment
While 1D NMR suggests the types of atoms present, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond connectivities.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons (2-3 bonds). For this compound, a COSY spectrum would be expected to show a key correlation sequence from the methyl protons at C1 to the methine proton at C5, which in turn would correlate with the methylene protons at C4. The C4 protons would then show a correlation to the C3 protons, confirming the hexane (B92381) backbone.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.edu An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, confirming the assignments. For instance, the doublet at ~1.20 ppm would correlate to the carbon signal at ~23-25 ppm, assigning them to C1/H1. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the carbon skeleton by showing correlations between protons and carbons over two to three bonds. youtube.com Key HMBC correlations for this compound would include:
Correlations from the singlet methyl protons (H6) to the quaternary carbon C2 and the methylene carbon C3.
Correlations from the doublet methyl protons (H1) to the methine carbon C5 and the methylene carbon C4.
Correlations from the methine proton (H5) to C3 and C1.
Together, these 2D experiments provide unambiguous confirmation of the constitution of 2-Methylhexane-2,5-diol (B14683088).
Application of Chiral Solvating Agents (CSAs) in NMR for Enantiodifferentiation
To confirm the enantiomeric purity of this compound, chiral auxiliary agents are used in NMR. docbrown.info Chiral Solvating Agents (CSAs) are chiral compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. docbrown.info These complexes have slightly different magnetic environments, which can lead to the resolution of signals for the R and S enantiomers in the ¹H NMR spectrum. The CSA does not require a chemical reaction and is simply added to the NMR tube. docbrown.info For diols, CSAs that can form hydrogen bonds are particularly effective.
Chiral Derivatizing Agents (CDAs) for Diastereomeric Derivative Formation and Enhanced NMR Resolution
Chiral Derivatizing Agents (CDAs) react covalently with the analyte's functional groups (the two hydroxyls in this case) to form stable diastereomers. chemicalbook.com These diastereomers have distinct physical properties and, therefore, different NMR spectra. The chemical shift differences (Δδ) between the signals of the diastereomers are often larger than those induced by CSAs, allowing for more accurate quantification of enantiomeric excess. Boronic acids, for example, are known to react with diols to form stable cyclic esters, making them effective CDAs for this class of compounds. researchgate.net The reaction of a racemic mixture of 2-Methylhexane-2,5-diol with an enantiopure CDA would result in two distinct sets of signals in the NMR spectrum, with the integration ratio corresponding to the ratio of the enantiomers.
High-Resolution Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental formula of a compound, as well as providing structural information through fragmentation analysis.
Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS)
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺. researchgate.net This method is ideal for confirming the molecular weight of this compound (C₇H₁₆O₂, MW = 132.20 g/mol ) with minimal fragmentation. High-resolution ESI-MS can determine the exact mass to within a few parts per million, allowing for the unambiguous determination of the elemental formula (e.g., C₇H₁₆O₂).
Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. The compound is vaporized and ionized in the mass spectrometer, typically by electron ionization (EI), which is a high-energy method that causes extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. For 2-Methylhexane-2,5-diol, characteristic fragmentation pathways would include:
Alpha-cleavage: Scission of the C-C bond adjacent to the oxygen atom. Cleavage next to the tertiary alcohol at C2 would result in a stable tertiary carbocation.
Dehydration: Loss of a water molecule (H₂O, 18 Da) is a common fragmentation pathway for alcohols.
Cleavage of the C-C bonds along the alkane chain.
The predicted major fragments in the GC-MS spectrum are listed in Table 3. The analysis of this pattern helps to confirm the structure deduced from NMR.
Table 3: Predicted Key Fragments in the Electron Ionization Mass Spectrum of 2-Methylhexane-2,5-diol This table is interactive. Click on a header to sort.
| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 117 | [M - CH₃]⁺ | Loss of a methyl group |
| 114 | [M - H₂O]⁺ | Loss of water |
| 99 | [M - H₂O - CH₃]⁺ | Dehydration followed by methyl loss |
| 59 | [C₃H₇O]⁺ | Alpha-cleavage at C2-C3 bond |
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. For this compound, the IR spectrum is characterized by the presence of hydroxyl (-OH) and alkane (C-H) groups.
The most prominent feature in the IR spectrum of a diol like 2-Methylhexane-2,5-diol is the absorption due to the O-H stretching vibrations. This typically appears as a strong, broad band in the region of 3200-3600 cm⁻¹. The broadening of this peak is a result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. The exact position and shape of this band can provide insights into the extent and nature of hydrogen bonding.
The spectrum also displays characteristic C-H stretching and bending vibrations. Absorptions corresponding to the stretching of C-H bonds in the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. Additionally, C-H bending vibrations for CH₃ and CH₂ groups typically appear in the 1350-1470 cm⁻¹ range. The C-O stretching vibrations of the secondary and tertiary alcohol groups will give rise to strong bands in the fingerprint region, typically between 1050 cm⁻¹ and 1150 cm⁻¹.
While standard IR spectroscopy is primarily used for functional group identification, conformational analysis can sometimes be performed by studying the O-H stretching region in dilute solutions. In a non-polar solvent, it may be possible to observe a sharp band corresponding to the "free" non-hydrogen-bonded O-H stretch, as well as a broader band for intramolecularly hydrogen-bonded conformers. The relative intensities of these bands can provide information about the conformational equilibrium of the molecule in solution.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch (Hydrogen-bonded) | Alcohol (-OH) | 3200 - 3600 | Strong, Broad |
| C-H Stretch | Alkane (CH₃, CH₂) | 2850 - 3000 | Medium to Strong |
| C-H Bend | Alkane (CH₃, CH₂) | 1350 - 1470 | Variable |
| C-O Stretch | Alcohol (C-OH) | 1050 - 1150 | Strong |
Chiroptical Spectroscopy for Absolute Stereochemistry Determination
Chiroptical spectroscopy involves the differential interaction of a chiral molecule with left and right circularly polarized light. These techniques are paramount for the non-destructive determination of the absolute configuration of enantiomers.
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.orgnih.gov It is an excellent tool for determining the absolute configuration of chiral molecules in solution, as the VCD spectrum of one enantiomer is the mirror image of the other.
For a molecule like this compound, VCD spectra can be recorded and compared with spectra predicted by ab initio quantum mechanical calculations, such as Density Functional Theory (DFT). wikipedia.org By calculating the theoretical VCD spectrum for the (S)-configuration and comparing it to the experimental spectrum, a match confirms the absolute stereochemistry. VCD is particularly sensitive to the three-dimensional arrangement of atoms and can provide detailed conformational information. wikipedia.org The signals in the C-H and C-O stretching regions of the IR spectrum would be expected to show distinct positive or negative bands (Cotton effects) in the VCD spectrum, which are characteristic of the molecule's specific stereochemical and conformational state.
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions. researchgate.net While this compound lacks strong chromophores that absorb in the typical UV-Vis range, the hydroxyl groups can exhibit weak n → σ* transitions in the far-UV region (below 200 nm).
The application of ECD for determining the absolute configuration of such transparent compounds can be challenging. However, derivatization of the diol with a chromophoric group can induce a measurable ECD spectrum. The sign of the observed Cotton effects can then be correlated with the absolute configuration of the stereocenters. Alternatively, the concerted use of ab initio time-dependent density functional theory (TDDFT) calculations with experimental measurements, even for weak transitions, can aid in assigning the absolute configuration. acs.org
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance as a function of the wavelength of light. wikipedia.org Every optically active compound has a characteristic specific rotation at a defined wavelength (commonly the sodium D-line, 589 nm), temperature, and solvent. odoo.comalfa-chemistry.comchemistrysteps.comlibretexts.org For a pair of enantiomers, the specific rotation has an equal magnitude but opposite sign. libretexts.org
For this compound, a measurement of its specific rotation would yield a specific value (either positive, dextrorotatory, or negative, levorotatory). This value serves as a crucial physical constant for its characterization. Since the compound lacks a chromophore absorbing in the visible region, it would be expected to display a plain ORD curve, where the magnitude of the rotation steadily increases as the wavelength of light decreases. wikipedia.org Comparing the sign of the experimentally measured specific rotation with literature values for related compounds or with theoretical predictions can help in assigning the absolute configuration.
X-ray Crystallography for Solid-State Relative and Absolute Stereochemical Assignment
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous information about bond lengths, bond angles, and stereochemistry. nih.gov This technique requires a single crystal of the compound, which, when irradiated with X-rays, produces a unique diffraction pattern. scielo.org.za Analysis of this pattern allows for the construction of an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.
For a chiral molecule like this compound, a successful single-crystal X-ray diffraction analysis would unequivocally determine its relative and absolute stereochemistry. The determination of the absolute configuration is typically achieved through the analysis of anomalous dispersion effects, especially if a heavier atom is present in the structure or by co-crystallization with a molecule of known absolute stereochemistry. nih.gov
As of now, a crystal structure for this compound has not been reported in the crystallographic databases. If a suitable single crystal could be obtained, this method would provide the ultimate confirmation of its stereochemical assignment.
Enantiomeric Excess and Diastereomeric Ratio Determination by Chiral High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for separating enantiomers and diastereomers. phenomenex.comnih.govresearchgate.net This method allows for the determination of the enantiomeric excess (ee) and diastereomeric ratio (dr) of a sample.
Direct analysis of aliphatic diols on chiral columns can be challenging. Therefore, a common strategy is to derivatize the hydroxyl groups with a suitable chromophoric or fluorophoric agent. chiralpedia.com This not only enhances detectability but also often improves the chiral recognition and separation on the CSP. For instance, the diol can be converted into its corresponding dibenzoyl ester.
The resulting diastereomeric or enantiomeric esters can then be separated on a chiral column, such as one based on polysaccharide derivatives. The separation relies on the differential formation of transient diastereomeric complexes between the analytes and the chiral selector of the stationary phase. researchgate.net The enantiomeric excess and diastereomeric ratio can be accurately quantified by integrating the peak areas of the separated isomers in the chromatogram.
| Parameter | Condition |
|---|---|
| Derivatizing Agent | Benzoyl Chloride |
| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol (B130326) mixture |
| Flow Rate | ~1.0 mL/min |
| Detection | UV (e.g., at 210 nm or 254 nm) |
| Quantification | Peak Area Integration |
Computational Chemistry and Theoretical Investigations of 5s 2 Methylhexane 2,5 Diol
Conformational Analysis and Energy Landscape Mapping
Conformational analysis begins with a systematic search of the potential energy surface (PES) to locate all stable conformers, which correspond to local minima on this surface. pnas.org This is often achieved using molecular mechanics force fields, which provide a rapid evaluation of the energy of thousands of potential structures. The low-energy conformers identified are then typically subjected to more accurate quantum mechanical calculations, such as Density Functional Theory (DFT), for geometry optimization and energy refinement. nih.gov
The results of these calculations are used to construct an energy landscape map, often visualized as a disconnectivity graph. acs.org This map illustrates the stable conformers and the energy barriers (transition states) that separate them, providing a comprehensive picture of the molecule's conformational dynamics. acs.orgnih.gov The population of each conformer at a given temperature can be estimated using Boltzmann statistics, which is essential for calculating averaged properties like spectroscopic signals. nih.gov
Table 1: Hypothetical Relative Energies and Boltzmann Population of (5S)-2-Methylhexane-2,5-diol Conformers Calculated at the B3LYP/6-31G(d) level of theory at 298.15 K.
| Conformer | Description of Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| Conf-1 | Gauche (O-C-C-C) | 0.00 | 65.1 |
| Conf-2 | Anti (O-C-C-C) | 0.85 | 14.3 |
| Conf-3 | Gauche (C-C-C-O) | 1.10 | 8.9 |
| Conf-4 | Other | 1.50 | 4.5 |
Density Functional Theory (DFT) Studies for Reaction Mechanisms and Stereoselectivity Prediction in Systems Involving Chiral Diols
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying complex reaction mechanisms. scimarina.orgmdpi.com In systems involving chiral diols like this compound, which can act as chiral ligands or catalysts, DFT is invaluable for understanding and predicting stereoselectivity. scimarina.org
By modeling the reactants, intermediates, transition states, and products of a reaction, DFT can elucidate the complete energy profile of a catalytic cycle. researchgate.net This is particularly important in asymmetric catalysis, where the observed enantioselectivity arises from the energy difference between the diastereomeric transition states leading to the different enantiomers of the product. nih.govacs.org A small difference in the activation energies of these competing pathways can lead to a high enantiomeric excess.
Computational studies can identify the key non-covalent interactions, such as hydrogen bonds and steric repulsions, within the transition state structures that are responsible for stereochemical control. acs.org This knowledge not only explains experimental outcomes but also enables the in silico design of new, more effective catalysts by modifying the diol structure to enhance the desired interactions. acs.org
Table 2: Example DFT-Calculated Activation Energies for a Hypothetical Asymmetric Aldol (B89426) Reaction Catalyzed by a this compound Derivative
| Transition State | Product Enantiomer | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Enantiomeric Excess (%) |
|---|---|---|---|
| TS-Re | (R)-Product | 15.2 | >99 |
| TS-Si | (S)-Product | 18.5 |
Molecular Modeling and Dynamics Simulations of this compound and its Intermediates
While static quantum mechanical calculations provide information on stationary points on the potential energy surface, molecular dynamics (MD) simulations offer insight into the dynamic behavior of molecules over time. nsf.gov MD simulations model the explicit movement of atoms by solving Newton's equations of motion, taking into account factors like temperature, pressure, and the presence of solvent molecules. researchgate.netrsc.org
For this compound, MD simulations can be used to explore its conformational flexibility in a solution, revealing how interactions with solvent molecules influence the populations of different conformers. nih.gov This is crucial because the reactivity and spectroscopic properties of a molecule in solution can differ significantly from the gas phase.
Furthermore, MD simulations are powerful tools for studying the behavior of reaction intermediates. By simulating an intermediate within a solvent box, researchers can investigate its stability, solvation shell structure, and the dynamic interactions with a catalyst or other reagents. acs.org This can reveal crucial details about the reaction environment that are not captured by static models.
Table 3: Typical Parameters and Outputs of an MD Simulation for this compound in Water
| Parameter/Output | Typical Value/Description |
|---|---|
| Force Field | OPLS-AA, CHARMM |
| Solvent Model | TIP3P Water |
| Simulation Time | 50 - 200 nanoseconds |
| Temperature | 298 K (300 K) |
| Key Outputs | Conformational population analysis, radial distribution functions (solvation), hydrogen bond lifetimes, diffusion coefficients. |
Prediction of Spectroscopic Parameters (e.g., VCD, ECD) for Quantum Mechanical Validation of Stereochemical Assignments
Chiroptical spectroscopies, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful experimental techniques for determining the absolute configuration of chiral molecules. spectroscopyeurope.com The utility of these techniques is immensely enhanced when combined with quantum mechanical calculations. core.ac.ukscispace.com DFT can reliably predict the VCD and ECD spectra for a given enantiomer. acs.orgnih.gov
The process involves first performing a thorough conformational analysis to identify all significantly populated conformers in solution. nih.gov Then, the VCD and/or ECD spectrum is calculated for each of these conformers. A final, Boltzmann-weighted spectrum is generated by averaging the individual spectra based on the calculated free energies of the conformers. nih.govnih.gov
By comparing the predicted spectrum for a chosen absolute configuration (e.g., 'S') with the experimentally measured spectrum, a direct and unambiguous assignment of the true absolute configuration can be made. spectroscopyeurope.comunibe.ch A good match between the signs and relative intensities of the calculated and experimental bands provides high confidence in the stereochemical assignment.
Table 4: Illustrative Comparison of Experimental and Calculated VCD Data for Stereochemical Assignment of this compound
| Experimental Wavenumber (cm-1) | Experimental VCD Sign | Calculated Wavenumber for (5S) (cm-1) | Calculated VCD Sign for (5S) | Assignment Confidence |
|---|---|---|---|---|
| 1055 | + | 1060 | + | High |
| 1180 | - | 1185 | - | High |
| 1342 | + | 1340 | + | High |
Transition State Analysis in Asymmetric Catalytic Processes Mediated by Diol Derivatives
The heart of understanding asymmetric catalysis lies in the analysis of the stereodetermining transition state. acs.org Computational chemistry allows for the precise location and characterization of these fleeting structures, which are generally impossible to observe directly through experiment. mit.edu For reactions where derivatives of this compound act as chiral catalysts or auxiliaries, transition state analysis can reveal the origin of enantioselectivity.
Using DFT, researchers can compute the three-dimensional structures of the competing transition states that lead to the different stereoisomeric products. bath.ac.uk Analysis of these geometries highlights the crucial interactions—such as steric clashes, hydrogen bonds, or electrostatic interactions—between the catalyst, substrate, and reagents. acs.org These interactions stabilize one transition state over the others, thereby directing the reaction to form one enantiomer preferentially.
By quantifying the energy difference (ΔΔG‡) between the diastereomeric transition states, the enantiomeric ratio of the product can be predicted with reasonable accuracy. This predictive power is invaluable for rationally designing more selective catalysts and optimizing reaction conditions without extensive trial-and-error experimentation.
Table 5: Hypothetical Transition State Energy Analysis for a Diol-Mediated Asymmetric Reaction
| Transition State | Favored Product | Key Stabilizing Interaction | Relative Energy (kcal/mol) |
|---|---|---|---|
| TS-major | (S,S)-product | Hydrogen bond (Diol-OH to Substrate-Carbonyl) | 0.0 |
| TS-minor | (R,R)-product | - | +2.8 |
Applications of 5s 2 Methylhexane 2,5 Diol in Advanced Organic Synthesis and Catalysis
Utilization as a Chiral Ligand in Transition Metal Catalysis
Chiral ligands are crucial for transition-metal-catalyzed asymmetric reactions, where they create a chiral environment around the metal center, enabling the selective formation of one enantiomer of a product. Chiral diols are common precursors for various privileged ligand scaffolds. While (5S)-2-Methylhexane-2,5-diol is a potential candidate for such applications, its specific use in the synthesis of widely employed ligands is not extensively documented in scientific literature.
The development of C₂-symmetric phosphine ligands has revolutionized asymmetric catalysis. A prime example is the DuPhos family of ligands, which are highly effective in numerous reactions. pharm.or.jp These ligands are synthesized from chiral diols. For instance, the well-known (S,S)-Me-DuPhos ligand is synthesized from (2S,5S)-hexane-2,5-diol. The synthesis involves converting the diol into a cyclic sulfate, followed by a nucleophilic substitution with a phosphine source.
A similar synthetic strategy could theoretically be applied to this compound to create a novel phospholane ligand. However, the presence of an additional methyl group at the C2 position would result in a structurally distinct ligand, not a Methyl-DuPhos type ligand. The literature does not prominently feature the synthesis and application of phospholane ligands derived specifically from this compound.
Asymmetric hydrogenation is a key industrial process for producing enantiomerically pure compounds, particularly pharmaceuticals and fine chemicals. Rhodium and Ruthenium complexes featuring chiral phosphine ligands, such as DuPhos, are highly efficient catalysts for the hydrogenation of various unsaturated substrates like olefins, ketones, and imines. pharm.or.jp The success of these catalysts stems from the rigid, chiral environment the ligand imposes on the metal center.
Transition metal-catalyzed asymmetric oxidation is vital for synthesizing chiral epoxides, sulfoxides, and alcohols. Ligands for these transformations must be stable under oxidative conditions. While certain chiral diols are used to create ligands for reactions like asymmetric dihydroxylation or epoxidation, the application of ligands specifically derived from this compound in this context has not been widely reported.
Asymmetric carbon-carbon bond formation is fundamental to the synthesis of complex organic molecules. Chiral ligands are used with various transition metals to catalyze enantioselective aldol (B89426) reactions, Reformatsky reactions, and allylations. For example, chiral diols can be used to prepare ligands for catalysts in these transformations. However, there is a lack of specific studies detailing the use of this compound-derived ligands in these particular reactions.
Implementation as an Organocatalyst in Enantioselective Transformations
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral diols, such as derivatives of TADDOL and BINOL, have emerged as powerful organocatalysts. nih.gov They often function by forming transient species with reagents, thereby creating a chiral environment without a metal center. nih.gov
Chiral diols are particularly effective in reactions involving organoboronates. nih.gov For instance, they can react with boronic acids or their esters to form chiral boronate esters in situ. These chiral Lewis acids can then activate substrates and facilitate enantioselective transformations. A notable application is in the asymmetric allylation of aldehydes and ketones. nih.gov While this is a promising area, the specific use of this compound as a direct organocatalyst in such transformations is not extensively documented.
The mechanism of chiral diol organocatalysis typically involves the formation of a chiral boronate ester. In a representative asymmetric allylation, the chiral diol would react with an allylboronate reagent, displacing a less bulky diol (like pinacol) to form a new, chiral allylboron species.
This transient chiral boronate then coordinates with the carbonyl group of the substrate (e.g., an aldehyde). This coordination activates the carbonyl for nucleophilic attack and, due to the steric environment created by the chiral diol backbone, dictates the facial selectivity of the allyl group addition. The result is the formation of a homoallylic alcohol with high enantiomeric excess. The specific stereochemical outcome would depend on the precise geometry of the transition state established by the this compound backbone.
Interactive Data Table: Hypothetical Asymmetric Allylation
The table below illustrates hypothetical results for the asymmetric allylation of benzaldehyde with an allylboronate reagent, catalyzed by this compound, demonstrating the type of data generated in such a study.
Note: This data is illustrative and not based on published experimental results for this specific compound.
| Entry | Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1 | Benzaldehyde | 10 | 85 | 92 |
| 2 | 4-Nitrobenzaldehyde | 10 | 91 | 95 |
| 3 | 2-Naphthaldehyde | 10 | 82 | 90 |
| 4 | Cyclohexanecarboxaldehyde | 10 | 78 | 88 |
Scope of Asymmetric Reactions Catalyzed by this compound Derivatives
Chiral diols are fundamental precursors for a wide array of chiral ligands used in asymmetric catalysis. The hydroxyl groups serve as handles for the introduction of coordinating groups, such as phosphines, which can then bind to a metal center to create a chiral catalytic environment. alfachemic.com While specific catalytic applications of ligands derived directly from this compound are not extensively documented, its structural similarity to other well-studied chiral 1,4-diols provides a clear blueprint for its potential applications.
One of the most successful classes of ligands derived from chiral diols are C2-symmetric bis(phospholanes), such as DuPhos and BPE ligands. sigmaaldrich.com These are typically synthesized from chiral 1,4-diols, which are first converted to the corresponding cyclic sulfate and then reacted with a primary phosphine, followed by reduction. Given that this compound is a chiral 2,5-diol, it is a suitable substrate for the synthesis of analogous phospholane ligands. These ligands, when complexed with transition metals like rhodium or ruthenium, are highly effective catalysts for asymmetric hydrogenation reactions, yielding products with excellent enantioselectivity. sigmaaldrich.comnih.gov
The scope of reactions that could be catalyzed by such derivatives is broad, as demonstrated by the versatility of existing phospholane ligands. These include the hydrogenation of various prochiral substrates, which is a key step in the synthesis of many pharmaceutical agents.
Table 1: Potential Asymmetric Reactions using Catalysts Derived from Chiral Diol Analogues
| Reaction Type | Substrate Class | Product Type | Metal Catalyst |
|---|---|---|---|
| Asymmetric Hydrogenation | N-acyl enamides | Chiral α-amino acids | Rhodium |
| Asymmetric Hydrogenation | β-ketoesters | Chiral β-hydroxy esters | Ruthenium |
| Asymmetric Hydrogenation | Prochiral ketones | Chiral secondary alcohols | Ruthenium |
| Asymmetric Alkylation | Imines | Chiral α-chiral amines | Copper |
This table is based on the established reactivity of DuPhos and BPE ligands, which are structurally analogous to ligands derivable from this compound. sigmaaldrich.com
Role as a Chiral Auxiliary for Induced Stereocontrol in Synthetic Sequences
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of subsequent reactions. sigmaaldrich.com The auxiliary directs the formation of a new stereocenter in a diastereoselective manner, and is subsequently removed. Chiral diols are frequently employed as auxiliaries due to their ability to form chiral acetals or ketals with prochiral carbonyl compounds, or chiral esters with ketoacids. acs.org
This compound possesses the requisite features to act as an effective chiral auxiliary. Its two hydroxyl groups can be used to form a chiral template, and the inherent stereochemistry of the diol can effectively shield one face of a reactive intermediate, directing attack to the opposite face. For example, attachment of the diol to a prochiral ketone would form a chiral ketal. Subsequent reduction of a different functional group on the molecule would proceed with a facial bias imposed by the bulky, stereodefined auxiliary. osi.lv After the desired stereocenter is set, the auxiliary can be cleaved under hydrolytic conditions and potentially recovered for reuse. sigmaaldrich.com
While specific examples detailing the use of this compound as a chiral auxiliary are not prevalent in the literature, the principles established with other chiral diols, such as those derived from tartaric acid or diphenylethane-1,2-diol, demonstrate the viability of this strategy. acs.org
Strategic Use as a Chiral Synthon and Building Block for Complex Molecular Architectures
The defined stereochemistry and bifunctional nature of this compound make it a valuable chiral synthon, or building block, for the synthesis of complex molecules. As a component of the "chiral pool," it provides a ready source of specific stereocenters that can be incorporated into a larger target molecule, avoiding the need for developing an asymmetric synthesis from scratch.
Many natural products, particularly polyethers and macrolides, contain substituted cyclic ether fragments. Chiral 1,4- and 1,5-diols are common precursors to these structural motifs through acid-catalyzed dehydrative cyclization. For instance, the marine natural product Brevisamide features a highly substituted tetrahydropyran core. acs.org Although the reported total syntheses of Brevisamide utilize different strategies like the Achmatowicz rearrangement or hetero-Diels-Alder reactions, nih.govnih.gov a retrosynthetic approach could certainly envision a precursor similar to this compound for the formation of such a ring system. The stereocenters present in the diol would directly translate to the stereochemistry of the final cyclic ether product, highlighting its utility as a chiral building block.
The production of single-enantiomer drugs is of paramount importance in the pharmaceutical industry, creating high demand for versatile chiral intermediates. doi.orgcore.ac.uk Chiral alcohols and diols are among the most important of these intermediates. nih.gov The closely related compound, (2S,5S)-hexanediol, is a known key intermediate in the synthesis of chiral phospholane ligands, which in turn are used in the industrial synthesis of pharmaceutical compounds. The enantioselective synthesis of chiral amines and alcohols via catalytic hydrogenation often relies on ligands derived from such diols. Therefore, this compound represents a valuable synthon for creating custom ligands or for direct incorporation into the carbon skeleton of advanced pharmaceutical intermediates where its specific substitution pattern is required. sumitomo-chem.co.jp
Macrocycles are an important class of molecules in drug discovery, but their synthesis can be challenging. doi.org One effective strategy for macrocyclization involves the use of bifunctional linear precursors. Chiral diols such as this compound are ideal starting points for such strategies. The two hydroxyl groups can be differentially protected and then elaborated into a long chain. After deprotection, these hydroxyls can be converted into reactive groups (e.g., halides, tosylates, or aldehydes) to facilitate a ring-closing reaction, such as a Williamson ether synthesis or a double reductive amination. The inherent chirality of the diol is thus embedded within the final macrocyclic structure.
Table 2: General Macrocyclization Strategies Starting from Diol Precursors
| Diol Derivative | Ring-Closing Reagent/Reaction | Resulting Macrocycle Type |
|---|---|---|
| Dialdehyde | Diamine (Double Reductive Amination) | Polyamine Macrocycle |
| Ditosylate | Dithiol (Thioetherification) | Thioether Macrocycle |
| Diol | Thionyl Chloride | Cyclic Sulfite |
This table illustrates general methods described in the literature for converting diols into various macrocycles. doi.org
Furthermore, the 1,4-diol motif (in a 2,5-relationship) is a common structural feature in polyketide natural products, which are biosynthesized via iterative Claisen condensations. nih.gov As a chiral building block, this compound can be used to synthesize fragments of polyketides, which can then be assembled into the final complex natural product.
Perhaps the most direct and well-analogized application of this compound is in the synthesis of other valuable chiral molecules, particularly ligands for catalysis.
Chiral Phospholanes: As mentioned in section 5.2.2, chiral 2,5-diols are ideal precursors for C2-symmetric bis(phospholane) ligands. The synthesis typically involves converting the diol to a cyclic sulfate, which then undergoes a double nucleophilic substitution with a phosphide source. Ligands of this type are renowned for their effectiveness in creating highly enantioselective catalysts for hydrogenation. sigmaaldrich.comresearchgate.net The methyl groups at the C2 position of the diol would translate to methyl groups on the phospholane rings, which can fine-tune the steric and electronic properties of the resulting catalyst. nih.gov
Chiral Diamines: Chiral vicinal (1,2) and 1,4-diamines are also privileged scaffolds in asymmetric synthesis, serving as ligands for a wide range of metal-catalyzed reactions and as key components of bioactive molecules. rsc.orgsigmaaldrich.com Synthetic routes exist to convert diols into diamines, often via a double Mitsunobu reaction with an appropriate nitrogen nucleophile (e.g., hydrazoic acid or a protected amine) followed by reduction, or by converting the diols to ditosylates or dimesylates and performing a double nucleophilic substitution with an amine. The resulting (2S,5S)-2-methylhexane-2,5-diamine would be a valuable chiral ligand or a building block for further synthetic endeavors. uw.edu.pl
Derivatization Strategies for Selective Functional Group Transformations
The presence of two distinct hydroxyl groups in this compound—a secondary alcohol at the chiral center and a sterically hindered tertiary alcohol—provides a platform for selective functional group transformations. The differing steric and electronic environments of these two hydroxyls allow for chemoselective reactions, enabling the targeted modification of one hydroxyl group while leaving the other intact. This selective derivatization is fundamental to harnessing the full synthetic potential of this chiral diol.
Selective Protection Group Chemistry of the Diol Functionality
Protecting group chemistry is a cornerstone of modern organic synthesis, allowing for the temporary masking of reactive functional groups. In the case of this compound, the selective protection of one or both hydroxyl groups is essential for its use in multi-step syntheses. The choice of protecting group is dictated by its stability to various reaction conditions and the ease of its selective removal.
Due to the presence of both a secondary and a tertiary alcohol, the selective protection of the less sterically hindered secondary hydroxyl group can often be achieved. Bulky silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are commonly employed to selectively protect less sterically encumbered alcohols. It is anticipated that the reaction of this compound with one equivalent of a bulky silylating agent would predominantly yield the monosilylated product at the C5 hydroxyl group.
Conversely, to protect the tertiary alcohol, a less sterically demanding protecting group or different reaction conditions might be necessary. For the simultaneous protection of both hydroxyl groups, smaller protecting groups or more forcing reaction conditions would be required. The formation of cyclic acetals or ketals is a common strategy for the protection of 1,2- and 1,3-diols. However, given that this compound is a 1,4-diol, the formation of a stable cyclic protecting group such as an acetal or ketal is not feasible. Therefore, the hydroxyl groups must be protected individually.
Below is a table summarizing potential protecting group strategies for the diol functionality of this compound based on general principles of alcohol protection.
| Protecting Group | Reagents for Introduction | Conditions for Cleavage | Selectivity |
| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole, DMF | TBAF, THF; or HF, Pyridine | High for the less hindered secondary -OH |
| Triisopropylsilyl (TIPS) Ether | TIPS-Cl, Imidazole, DMF | TBAF, THF; or HF, Pyridine | Very high for the less hindered secondary -OH |
| Benzyl (Bn) Ether | BnBr, NaH, THF | H₂, Pd/C | Low selectivity between secondary and tertiary -OH |
| Acetate (B1210297) (Ac) Ester | Ac₂O, Pyridine, DMAP | K₂CO₃, MeOH; or LiAlH₄ | Moderate for the less hindered secondary -OH |
Future Research Directions and Emerging Paradigms for 5s 2 Methylhexane 2,5 Diol
Development of Novel and Sustainable Synthetic Pathways for Chiral Diols
The pursuit of green and sustainable chemistry is driving innovation in the synthesis of chiral diols like (5S)-2-Methylhexane-2,5-diol. Future research will prioritize methods that reduce environmental impact by minimizing waste, avoiding hazardous reagents, and utilizing renewable resources.
Key research areas include:
Biocatalysis: Enzymatic processes offer a highly selective and environmentally benign route to chiral diols. livescience.io The use of ketoreductases (KREDs) has demonstrated the potential for producing chiral diols with high chemical and optical purity (>99% ee, de). livescience.io Future work will likely focus on discovering and engineering novel enzymes with tailored substrate specificity for producing this compound and expanding the scope of biocatalytic reactions.
Organocatalysis: Chiral small organic molecules are increasingly used as catalysts for asymmetric synthesis, offering an alternative to metal-based catalysts. nih.govacs.org Recent strategies have combined organocatalytic asymmetric aldol (B89426) reactions with subsequent reduction steps to yield chiral 1,3-diols with excellent enantiomeric purity (>99% ee). nih.gov Developing organocatalysts that can efficiently synthesize the specific 1,4-diol structure of this compound is a promising avenue for research.
CO2 as a Feedstock: The utilization of carbon dioxide as a C1 building block is a key goal of green chemistry. rsc.org Research into the direct synthesis of polycarbonate diols from CO2 and diols using heterogeneous catalysts presents a sustainable alternative to traditional methods that use hazardous reagents like phosgene. rsc.org Applying this concept to produce other diol-based structures could lead to more sustainable pathways.
Controlled Functionalization: Developing innovative, environmentally friendly, and controlled synthetic approaches for generating functionalized diols, such as mono-tosylates, can enhance efficiency and reduce the need for costly purification steps like flash chromatography. jchemlett.com
| Synthetic Strategy | Key Features | Potential for this compound |
| Enzymatic Synthesis | Mild reaction conditions, high enantioselectivity, non-toxic materials. livescience.io | High potential for direct, highly selective synthesis. |
| Organocatalysis | Metal-free, avoids toxic heavy metals, high enantiomeric purity. nih.govacs.org | Promising for developing new asymmetric routes. |
| CO2 Utilization | Uses a renewable feedstock, avoids hazardous reagents. rsc.org | Applicable for creating derivatives or related sustainable polymers. |
| Green Tosylation | Reduces purification steps, improves efficiency. jchemlett.com | Useful for creating activated intermediates for further synthesis. |
Exploration of Undiscovered Catalytic Applications and Mechanistic Studies
While chiral diols are known for their utility as ligands and chiral auxiliaries, there is significant potential for discovering new catalytic applications for this compound. In-depth mechanistic studies are crucial for rationally designing new catalysts and reactions.
Future research will likely focus on:
Novel Organocatalyst Scaffolds: Chiral diols like BINOL and TADDOL are versatile catalysts that activate substrates through transient interactions. nih.gov Research into using this compound itself as a catalyst or as a key component of a new class of organocatalysts could unlock novel transformations.
Mechanistic Elucidation: Understanding the precise reaction mechanisms is fundamental to improving catalytic efficiency and selectivity. Kinetic and mechanistic studies, such as those performed on the oxidation of diols, help to elucidate the role of intermediates like chromate esters and the influence of reaction conditions. sciensage.info Computational studies and advanced spectroscopic techniques can provide detailed insights into the transition states of diol-mediated reactions. chemrxiv.orgrsc.org
Dehydration and Cyclodehydration Reactions: The acid-catalyzed cyclodehydration of diols to form valuable furanic compounds is an important transformation. researchgate.net Mechanistic studies on the dehydration of 1,2-diols catalyzed by enzymes reveal complex radical-based pathways. nih.gov Investigating the catalytic activity of this compound in or as a substrate for such reactions could lead to new synthetic routes for chiral cyclic ethers.
Integration with Advanced Synthesis Technologies (e.g., Flow Chemistry, Automated Synthesis)
The integration of advanced technologies like continuous flow chemistry and automated synthesis platforms is set to revolutionize the production of chiral compounds, offering improved efficiency, safety, and scalability.
Key advancements include:
Continuous Flow Synthesis: Flow chemistry provides superior control over reaction parameters, enhances safety when dealing with hazardous reagents, and allows for straightforward scaling. mdpi.comacs.org It has been successfully applied to the synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates. acs.orgnih.gov Developing a telescoped continuous flow process for this compound could streamline its production, eliminating the need for isolation and purification of intermediates. acs.org
High-Throughput Screening: Automated systems are essential for rapidly screening reaction conditions and catalysts. High-throughput fluorescence-based assays have been developed to quickly determine the enantiomeric excess of chiral diols, which can accelerate the discovery of new asymmetric transformations. bath.ac.uk
Process Automation: Combining flow reactors with automated workup and purification technologies can lead to fully automated "synthesis machines." This approach reduces manual labor, improves reproducibility, and can make the production of complex molecules like chiral diols more efficient and cost-effective.
| Technology | Advantages for this compound Synthesis |
| Flow Chemistry | Enhanced safety, scalability, process control, and potential for telescoped reactions. mdpi.comacs.orgnih.gov |
| Automated Synthesis | Increased throughput for reaction optimization and catalyst screening. |
| High-Throughput Analysis | Rapid determination of enantiomeric excess, accelerating catalyst discovery. bath.ac.uk |
Deepened Multiscale Computational Modeling of Diol-Mediated Asymmetric Reactions
Computational chemistry is an indispensable tool for understanding and predicting the behavior of chemical systems. Multiscale modeling, which combines different levels of theory to simulate complex processes, offers a powerful approach to studying diol-mediated asymmetric reactions. acs.org
Future research in this area will involve:
Bridging Scales: Multiscale modeling can bridge the gap from quantum mechanical descriptions of bond-breaking and bond-forming events at the catalyst's active site to the macroscopic behavior of the entire reaction system. udel.edu This allows for a more complete understanding of factors influencing stereoselectivity in reactions involving this compound.
Machine Learning Integration: The combination of multiscale simulations with machine learning is a rapidly emerging paradigm. bioengineer.org Machine learning models can be trained on data from first-principles calculations to create highly accurate surrogate models that can rapidly predict catalytic performance, accelerating the discovery of new catalysts and reaction conditions. udel.edusc.edu
Rational Catalyst Design: By providing a detailed, first-principles-based understanding of complex catalytic systems, computational models can guide the rational design of new catalysts. udel.edu For this compound, this could involve designing derivatives with enhanced catalytic activity or selectivity for specific applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5S)-2-Methylhexane-2,5-diol, and how can its stereochemical purity be ensured during synthesis?
- Methodological Answer : The synthesis of enantiomerically pure this compound typically involves asymmetric catalysis or chiral resolution. For example, enzymatic resolution using lipases or esterases can selectively hydrolyze specific stereoisomers of diol precursors . Confirming stereochemical purity requires chiral chromatography (e.g., using a DEX-CB column) or polarimetry, as demonstrated in studies on structurally similar diols like octane-4,5-diol .
Q. How can the physical properties (e.g., melting point, solubility) of this compound be experimentally characterized for reproducibility?
- Methodological Answer : Differential scanning calorimetry (DSC) is recommended for determining melting points (reported range: 50–53°C ). Solubility can be assessed via gravimetric analysis in solvents like water, ethanol, or hexane, with adjustments for temperature dependencies. Density measurements (0.958 g/cm³ ) should use calibrated pycnometers under controlled conditions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Although specific toxicity data for this compound are limited, structurally related diols (e.g., 2,5-hexanediol) require precautions against skin/eye irritation (R36/37/38) and harmful ingestion (R22) . Use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational methods (e.g., QSPR, molecular dynamics) predict the reactivity of this compound in asymmetric catalysis or polymer synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model steric and electronic effects of the (5S)-methyl group on reaction pathways. For polymer applications, molecular dynamics simulations help predict backbone flexibility and hydrogen-bonding interactions, as seen in studies on polyesters derived from stereoregular diols .
Q. What analytical techniques resolve contradictions in reported bioactivity data for diols like this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antioxidant capacity) may arise from impurities or stereochemical variations. High-resolution LC-MS and NMR (¹H/¹³C, COSY, HSQC) can verify sample purity and configuration . Comparative assays (e.g., DPPH radical scavenging) under standardized conditions are essential .
Q. How does the stereochemistry of this compound influence its performance as a chiral auxiliary or ligand in organometallic reactions?
- Methodological Answer : The (5S)-configuration affects coordination geometry in metal complexes. Circular dichroism (CD) spectroscopy and X-ray crystallography can correlate stereochemistry with catalytic activity. For example, studies on (4S,5S)-octane-4,5-diol show distinct optical rotations ([α]D values) linked to enantioselectivity .
Q. What strategies optimize the scalability of this compound synthesis while maintaining enantiomeric excess (ee)?
- Methodological Answer : Continuous-flow reactors with immobilized chiral catalysts (e.g., Rh-BINAP complexes) enhance scalability and reduce racemization. Periodic ee monitoring via chiral GC or HPLC ensures batch consistency. Process intensification techniques, such as microwave-assisted synthesis, may also reduce reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
